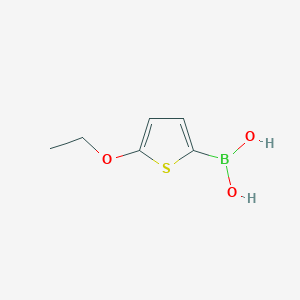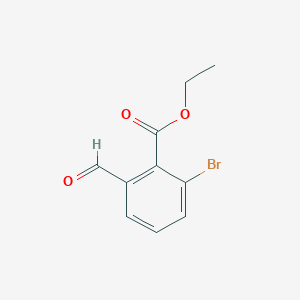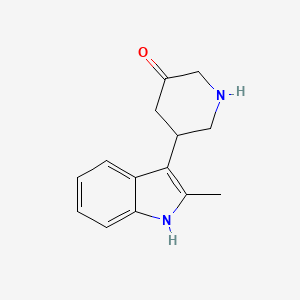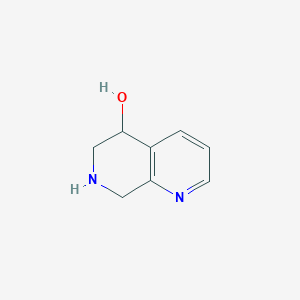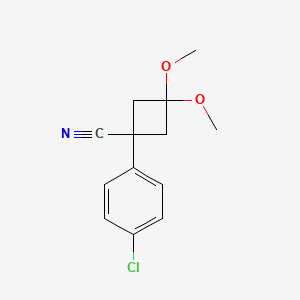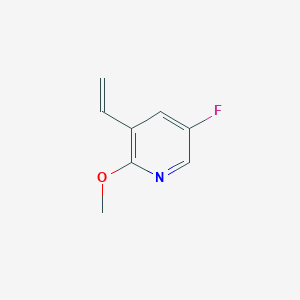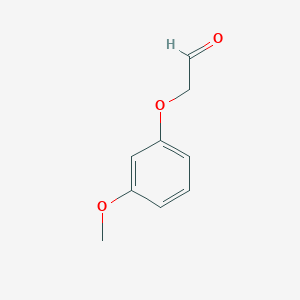
2-(3-Methoxyphenoxy)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenoxy)acetaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of acetaldehyde where the aldehyde group is attached to a 3-methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenol with chloroacetaldehyde under basic conditions to form the desired product. The reaction typically proceeds as follows:
- Dissolve 3-methoxyphenol in a suitable solvent such as ethanol.
- Add chloroacetaldehyde to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Isolate the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenoxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Methoxyphenoxy)acetic acid.
Reduction: 2-(3-Methoxyphenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Methoxyphenoxy)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the methoxyphenoxy group can participate in aromatic interactions and hydrogen bonding, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenoxy)acetaldehyde: Similar structure but with the methoxy group in the ortho position.
2-(4-Methoxyphenoxy)acetaldehyde: Similar structure but with the methoxy group in the para position.
2-(3-Methoxyphenyl)acetaldehyde: Similar structure but without the phenoxy linkage.
Uniqueness
2-(3-Methoxyphenoxy)acetaldehyde is unique due to the specific positioning of the methoxy group and the phenoxy linkage, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.
Propriétés
Formule moléculaire |
C9H10O3 |
|---|---|
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
2-(3-methoxyphenoxy)acetaldehyde |
InChI |
InChI=1S/C9H10O3/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-5,7H,6H2,1H3 |
Clé InChI |
VXORHBJUOBJMDC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
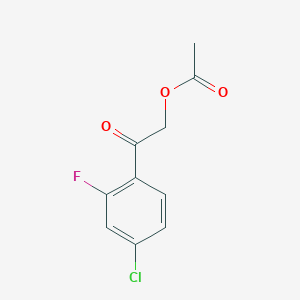
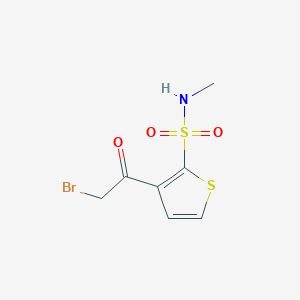
![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)

